molecular formula C34H21B B1373215 2-Bromo-9,10-di(naphthalen-1-yl)anthracene CAS No. 929031-39-0

2-Bromo-9,10-di(naphthalen-1-yl)anthracene

Cat. No.: B1373215
CAS No.: 929031-39-0
M. Wt: 509.4 g/mol
InChI Key: LMXOZFCNVIVYSH-UHFFFAOYSA-N
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Description

2-Bromo-9,10-di(naphthalen-1-yl)anthracene is an organic compound with the molecular formula C34H21Br. It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of bromine and naphthalene groups attached to the anthracene core.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-9,10-di(naphthalen-1-yl)anthracene typically involves the bromination of 9,10-di(naphthalen-1-yl)anthracene. One common method is the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3). The reaction is carried out under controlled conditions to ensure selective bromination at the 2-position of the anthracene ring .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to obtain the desired product with high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-9,10-di(naphthalen-1-yl)anthracene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the bromine atom, while oxidation and reduction reactions can lead to changes in the aromatic ring structure .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-9,10-di(naphthalen-1-yl)anthracene is unique due to the presence of the bromine atom, which allows for further functionalization through substitution reactions. This makes it a versatile building block for the synthesis of new materials with tailored properties .

Properties

IUPAC Name

2-bromo-9,10-dinaphthalen-1-ylanthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H21Br/c35-24-19-20-31-32(21-24)34(28-18-8-12-23-10-2-4-14-26(23)28)30-16-6-5-15-29(30)33(31)27-17-7-11-22-9-1-3-13-25(22)27/h1-21H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMXOZFCNVIVYSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=C4C=CC(=CC4=C(C5=CC=CC=C53)C6=CC=CC7=CC=CC=C76)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H21Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70705499
Record name 2-Bromo-9,10-di(naphthalen-1-yl)anthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70705499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

509.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929031-39-0
Record name 2-Bromo-9,10-di(naphthalen-1-yl)anthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70705499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

360 g (1.74 mol) of bromonaphthalene was dissolved with THF in a 5 L flask and the temperature was lowered to −78° C. and 1600 ml (1.6 mol) of 1.6M n-BuLi was slowly added dropwise thereto. The mixture was stirred for one hour, and then 200 g (0.68 mol) of 2-bromoanthraquinone was added thereto in a solid state and then the temperature was slowly raised to room temperature and the resultant mixture was stirred. After 12 hours, 500 ml of 2N HCl(aq) was added thereto. Then, an organic layer was isolated and dried over MgSO4 and condensed under reduced pressure, thereby producing Compound C. The Compound C was used in the subsequent reaction without purification. Compound C, 346 g (2.09 mol) of KI, and 443 g (4.1 mol) of NaH2PO2.H2O were diluted with an acetic acid and then the mixture was refluxed while heating. The temperature was lowered to room temperature and thus a solid was precipitated. The solid was filtered, washed with excess water and MeOH, and re-crystallized with 300 ml of toluene, thereby producing 2-bromo-9,10-di(2-naphthyl)anthracene (230 g, 64%).
Quantity
360 g
Type
reactant
Reaction Step One
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Quantity
0 (± 1) mol
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solvent
Reaction Step One
Quantity
1600 mL
Type
reactant
Reaction Step Two
Quantity
200 g
Type
reactant
Reaction Step Three
[Compound]
Name
resultant mixture
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0 (± 1) mol
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reactant
Reaction Step Four
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500 mL
Type
reactant
Reaction Step Five
[Compound]
Name
Compound C
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0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
NaH2PO2.H2O
Quantity
443 g
Type
reactant
Reaction Step Six
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0 (± 1) mol
Type
solvent
Reaction Step Six

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